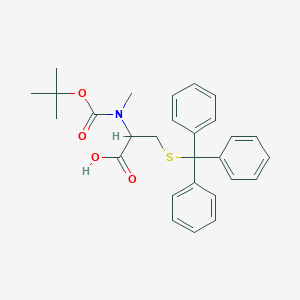
N-Boc-N-methyl-S-trityl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-N-methyl-S-trityl-L-cysteine: is a derivative of the amino acid cysteine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, the sulfur atom is protected by a trityl group, and the amino group is methylated. This compound is commonly used in peptide synthesis and serves as a protected form of cysteine to prevent unwanted reactions during synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-methyl-S-trityl-L-cysteine typically involves the following steps:
Protection of the Sulfur Group: The sulfur atom of L-cysteine is protected by reacting it with trityl chloride in the presence of a base such as triethylamine. This forms S-trityl-L-cysteine.
Protection of the Amino Group: The amino group is then protected by reacting the S-trityl-L-cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, forming N-Boc-S-trityl-L-cysteine.
Methylation of the Amino Group: Finally, the amino group is methylated using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves using automated peptide synthesizers and optimizing reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-Boc-N-methyl-S-trityl-L-cysteine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and trityl protecting groups can be removed under acidic conditions to yield the free amino acid.
Substitution Reactions: The compound can undergo substitution reactions at the sulfur atom or the amino group.
Oxidation and Reduction Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones, and reduced back to the thiol form.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while trityl deprotection can be achieved using mild acids like acetic acid.
Substitution: Methyl iodide is used for methylation of the amino group.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Major Products:
Deprotected Cysteine: Removal of protecting groups yields free cysteine.
Methylated Derivatives: Methylation reactions yield N-methylated cysteine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Boc-N-methyl-S-trityl-L-cysteine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the protecting groups prevent unwanted side reactions.
Bioconjugation: The compound is used in bioconjugation reactions to attach cysteine residues to other molecules.
Drug Development: It serves as an intermediate in the synthesis of cysteine-containing drugs and bioactive peptides.
Biological Studies: The compound is used in studies involving cysteine metabolism and the role of cysteine residues in proteins.
Wirkmechanismus
The mechanism of action of N-Boc-N-methyl-S-trityl-L-cysteine involves the protection of the cysteine residue during peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the trityl group protects the sulfur atom. This allows for selective reactions at other functional groups without affecting the cysteine residue .
Vergleich Mit ähnlichen Verbindungen
N-Boc-S-trityl-L-cysteine: Similar to N-Boc-N-methyl-S-trityl-L-cysteine but without the methylation of the amino group.
N-Boc-L-cysteine: Lacks the trityl protection on the sulfur atom.
N-methyl-L-cysteine: Lacks both Boc and trityl protecting groups.
Uniqueness: this compound is unique due to the combination of Boc and trityl protecting groups along with the methylation of the amino group. This provides enhanced stability and selectivity during peptide synthesis compared to other similar compounds .
Eigenschaften
Molekularformel |
C28H31NO4S |
|---|---|
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29(4)24(25(30)31)20-34-28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,20H2,1-4H3,(H,30,31) |
InChI-Schlüssel |
IWQYQHAVCMXYML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole](/img/structure/B12509030.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12509043.png)

![trisodium 5-[(6-carboxylato-3,4,5-trihydroxyoxan-2-yl)oxy]-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B12509050.png)
![(1R,5S)-3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12509051.png)
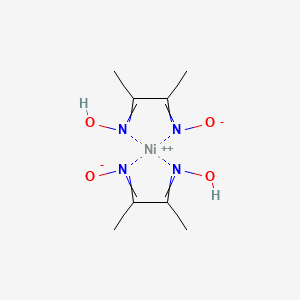
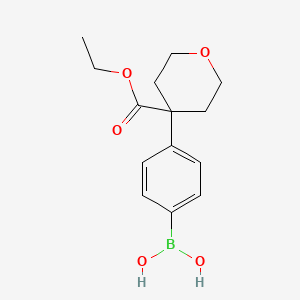
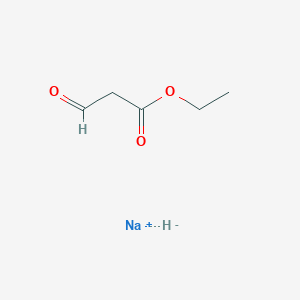
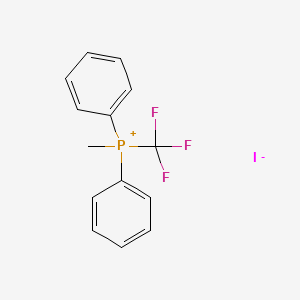
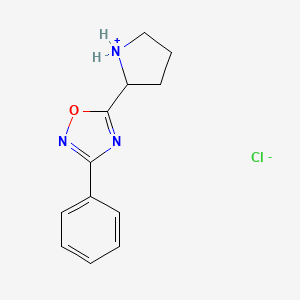
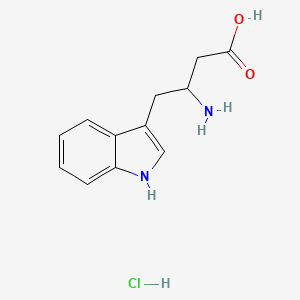
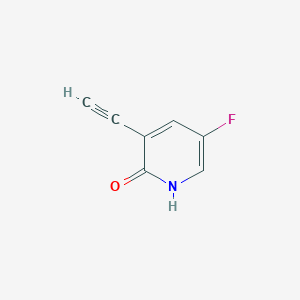
![3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chromen-4-one](/img/structure/B12509095.png)

